2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Description
2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 445. The solubility of this chemical has been described as 36.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Hydrazide, oxadiazole derivatives, and benzothiazole moieties, related in structure to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds have shown significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Notably, certain derivatives exhibited high inhibitory activity against human tumor cell lines, including A549 (lung) and MCF7 (breast cancer), suggesting potential for chemotherapeutic applications (Kaya et al., 2017).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Research on 1,3,4-oxadiazole and pyrazole derivatives, which share a similar core structure with the compound , has explored their computational and pharmacological potentials. These studies include toxicity assessment, tumor inhibition, and the evaluation of antioxidant, analgesic, and anti-inflammatory actions. Specific derivatives showed binding and moderate inhibitory effects in various assays, demonstrating their potential as therapeutic agents with multiple beneficial properties (Faheem, 2018).
Cancer Cell Growth Inhibition
Certain derivatives within the chemical space of interest have been designed, synthesized, and assessed for their anticancer activities. These compounds were tested on various cancer cell lines, and some showed appreciable cancer cell growth inhibition. This indicates the potential of these compounds, including those structurally related to 2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, in the development of new anticancer agents (Al-Sanea et al., 2020).
VEGF-A Inhibition
Benzophenone-thiazole derivatives, sharing a similarity in the functional moiety with the compound under discussion, have been synthesized and evaluated for their in vitro cytotoxicity and VEGF-A inhibition. These studies aimed at identifying potent inhibitors of VEGF-A, a key factor in angiogenesis and cancer progression, showcasing the potential use of related compounds in cancer treatment (Prashanth et al., 2014).
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22(18(23)13-25-16-10-6-9-15(11-16)24-2)12-17-20-19(21-26-17)14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXAEEDCRVDEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733173 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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